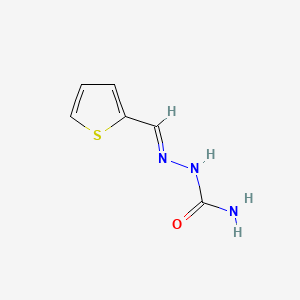

Thiophene-2-aldehyde semicarbazone

Overview

Description

Thiophene-2-aldehyde semicarbazone (TAS) is a compound that has been used in various scientific studies. It has been used as an ionophore material in the creation of a new polyvinylchloride membrane sensor for Zn +2 ions . It’s also been noted for its antibacterial activity .

Synthesis Analysis

The synthesis of this compound involves various processes. For instance, a copper (II) complex of the ligand, this compound, was synthesized and characterized . The structure of the products was confirmed by Fourier transform infrared (FT-IR), proton nuclear magnetic resonance (1H NMR), and 13C NMR spectra .Molecular Structure Analysis

The molecular structure of this compound was explored on the basis of CHN analysis, conductance and magnetic susceptibility measurements, spectral studies (FT-infrared and ESI-MS) and thermogravimetric analysis (TGA) . The electrospray mass spectrum of the ligand and complex exhibited ion at mass-to charge ratio (m/z) of 169.13 and 368.86 matching the calculated values for the molecular ion of the ligand and complex, respectively .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and varied. For instance, one mole of the ligand behaves as bidentate chelating agents around the Cu(II) ion .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its use as an ionophore material in a new polyvinylchloride membrane sensor for Zn +2 ions . The copper complex of the ligand, this compound, had no ionic properties .Scientific Research Applications

1. Antibacterial and Thermal Studies

Thiophene-2-aldehyde semicarbazone has been studied for its antibacterial properties, particularly in its copper (II) complex form. Research shows that this complex exhibits higher antimicrobial activity against certain microbes like Enterobacter aerogenes and Bacillus cereus compared to the free ligand. These findings highlight its potential in the development of new antibacterial agents (Sarker et al., 2020).

2. Antifungal Activity

Another application of this compound, specifically its nickel (II) complexes, is in antifungal treatments. These complexes have shown promising results against strains like Candida albicans, Candida glabrata, and Aspergillus fumigatus. This research opens up new possibilities for the treatment of fungal infections, a significant concern in healthcare (Alomar et al., 2012).

3. Medicinal Chemistry and Bioinorganic Applications

This compound and its derivatives are crucial in medicinal chemistry, particularly when bound to transition metals. They exhibit a wide range of biological activities, such as antibacterial, antifungal, antiviral, and anticancer properties. These characteristics make them valuable for developing new therapeutic agents (Muleta, 2019).

4. Insecticidal Activity

Interestingly, derivatives of this compound have been explored for their insecticidal properties. Studies indicate that certain compounds exhibit remarkable insecticidal activity, surpassing even standard insecticides in some cases. This suggests a potential use in agriculture and pest control (Cheng et al., 2020).

5. Organic Semiconductors

This compound derivatives have applications in material science, particularly in organic semiconductors. These materials are vital in creating devices like organic photovoltaics, field-effect transistors, and light-emitting diodes. The versatility and robustness of these thiophene-based compounds make them a key area of research in electronic materials (Turkoglu et al., 2017).

6. Schiff Base Ligands and Ionophores

This compound serves as a Schiff base ligand, particularly useful in creating ion-selective electrodes. For instance, a Schiff base derived from this compound has been used to develop a Ni(II)-selective polyvinyl chloride membrane electrode, demonstrating its potential in analytical chemistry and sensor technology (Suman & Singh, 2020).

Safety and Hazards

Future Directions

Thiophene-based analogs have been the subject of a growing number of studies due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research could focus on exploring more applications of thiophene-2-aldehyde semicarbazone in various fields, including medicine and photonics.

Properties

IUPAC Name |

(thiophen-2-ylmethylideneamino)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3OS/c7-6(10)9-8-4-5-2-1-3-11-5/h1-4H,(H3,7,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAZNQENKQABSNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=NNC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3OS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401000580 | |

| Record name | 2-[(Thiophen-2-yl)methylidene]hydrazine-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401000580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79531-82-1 | |

| Record name | 2-(2-Thienylmethylene)hydrazinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79531-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(Thiophen-2-yl)methylidene]hydrazine-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401000580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Chloro-4-[1,2,2-tris(4-chlorophenyl)ethenyl]benzene](/img/structure/B3057273.png)

![diethyl{[(4-nitrophenyl)amino]methylene}malonate](/img/structure/B3057281.png)

![N-[(4-chlorophenyl)methyl]pyrazin-2-amine](/img/structure/B3057287.png)